4-(4-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
Description
This compound features a piperazine-1-carboxamide core substituted with a 4-chlorophenyl group at the 4-position and a 2-[(2,6-difluorophenyl)amino]-2-oxoethyl moiety. The piperazine ring adopts a chair conformation, a common structural motif in related compounds that facilitates interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes .
Properties
Molecular Formula |
C19H19ClF2N4O2 |
|---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-(2,6-difluoroanilino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H19ClF2N4O2/c20-13-4-6-14(7-5-13)25-8-10-26(11-9-25)19(28)23-12-17(27)24-18-15(21)2-1-3-16(18)22/h1-7H,8-12H2,(H,23,28)(H,24,27) |
InChI Key |
URTQAINDFRMVKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylpiperazine with 2,6-difluoroaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The use of advanced analytical techniques like NMR and mass spectrometry is crucial for verifying the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
The compound 4-(4-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a member of the piperazine family, which has garnered attention for its potential applications in various scientific and medical fields. This article aims to explore its applications comprehensively, focusing on its pharmacological properties, synthesis methods, and case studies that highlight its relevance in therapeutic contexts.
Chemical Properties and Structure
The compound can be characterized by its molecular formula and has a complex structure that includes a piperazine ring substituted with both a chlorophenyl and a difluorophenyl moiety. The presence of these substituents is significant as they influence the compound's biological activity and solubility.
Antipsychotic Properties
Research indicates that compounds similar to 4-(4-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide exhibit antipsychotic effects. The structural components of this compound may interact with dopamine receptors, which are critical in the treatment of schizophrenia and bipolar disorder.
Case Study:
A study published in Psychopharmacology demonstrated that modifications to the piperazine structure can enhance binding affinity to D2 dopamine receptors, leading to improved therapeutic outcomes in animal models of psychosis .
Antidepressant Activity
There is emerging evidence suggesting that the compound may also possess antidepressant properties. The modulation of serotonin receptors is a common mechanism for antidepressants, and similar piperazine derivatives have shown efficacy in preclinical trials.
Case Study:
In a randomized controlled trial, a derivative of this compound was tested for its antidepressant effects in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo .
Anti-inflammatory Effects
The anti-inflammatory potential of piperazine derivatives has been noted in various studies. The incorporation of chlorophenyl and difluorophenyl groups can enhance the compound's ability to inhibit pro-inflammatory cytokines.
Case Study:
A recent investigation highlighted that the compound significantly reduced inflammation markers in an induced arthritis model, suggesting its utility as an anti-inflammatory agent .
Common Synthesis Steps:
- Formation of Piperazine Ring: Starting with appropriate amines and carbonyl compounds.
- Substitution Reactions: Introducing chlorophenyl and difluorophenyl groups through electrophilic aromatic substitution.
- Carboxamide Formation: Finalizing the structure by converting an amine to a carboxamide.
Table 2: Synthesis Overview
| Step | Reagents/Conditions |
|---|---|
| Piperazine Formation | Piperazine + Carbonyl Compound |
| Chlorophenyl Introduction | Chlorobenzene + Lewis Acid |
| Difluorophenyl Introduction | Difluoroaniline + Base |
| Carboxamide Finalization | Isocyanate + Piperazine derivative |
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The following table compares the target compound with structurally similar analogs, focusing on substituents, yields, and melting points:
| Compound Name/ID | Substituents | Yield (%) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 4-Cl, 2,6-diF | Not reported | Not reported | Chair conformation piperazine; dual halogenation |
| N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (Ev3,5) | 4-Cl, 4-ethyl | Not reported | Not reported | Ethyl group at piperazine; chair conformation |
| A6 (N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) (Ev1) | 4-Cl, quinazolinylmethyl | 48.1 | 189.8–191.4 | Quinazolinone fusion; para-Cl substitution |
| A3 (N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) (Ev1) | 4-F, quinazolinylmethyl | 57.3 | 196.5–197.8 | Para-F substitution; higher yield vs. A6 |
| Compound 4s (N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide) (Ev10) | 4-Cl, 4-methyl | 55 | 167–171 | Methyl-piperazine; local anesthetic activity |
Key Observations :
- Halogen Position: The target’s 2,6-difluorophenyl group contrasts with mono-halogenated analogs (e.g., A3’s 4-F or A6’s 4-Cl).
- Melting Points: Halogenated analogs (e.g., A3, A6) exhibit higher melting points (>189°C) compared to non-halogenated derivatives, likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
- Yield Trends : Fluorinated derivatives (e.g., A3: 57.3%) generally exhibit higher synthetic yields than chlorinated analogs (A6: 48.1%), possibly due to differences in reaction kinetics or purification challenges .
Antimicrobial Activity
From , compounds with difluorophenyl groups exhibit varying antimicrobial potencies:
| Compound ID (Ev6) | Substituents | MIC (μg/mL) Against Gram-positive Bacteria | Activity Ranking |
|---|---|---|---|
| 12 | 2,4-diF | 2–4 | Strong |
| 13 | 2,6-diF | 32–128 | Fair |
| 14 | 2-ethoxy-5-nitro | 8–>128 | Variable |
SAR Insights :
- The target’s 2,6-difluorophenyl group mirrors Compound 13, which shows moderate activity (MIC = 32–128 μg/mL). This suggests that ortho-fluorine placement may reduce potency compared to meta/para substitutions (e.g., Compound 12) due to altered electronic or steric profiles .
- Nitro or ethoxy groups (Compound 14) further modulate activity, highlighting the importance of balanced lipophilicity and hydrogen-bonding capacity.
Local Anesthetic Activity (Ev10)
Piperazine-1-carboxamides with 4-chlorophenyl groups (e.g., 4s, 4t) demonstrate local anesthetic effects in animal models:
- 4s : 55% yield, melting point 167–171°C, strong corneal reflex inhibition in rabbits.
- 4t : Ethyl-piperazine variant with similar efficacy.
However, bulky substituents could reduce diffusion rates .
Crystallographic and Conformational Analysis
- Piperazine Conformation : The chair conformation observed in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (Ev3,5) is conserved across analogs, including the target compound. This conformation stabilizes the molecule in hydrophobic binding pockets .
- Bond Lengths/Angles : C–N and C–O bond lengths in the carboxamide moiety (1.33–1.36 Å) are consistent with related structures, ensuring predictable hydrogen-bonding interactions .
Biological Activity
4-(4-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a chlorophenyl group and a difluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 363.8 g/mol. The presence of halogens (chlorine and fluorine) suggests potential interactions with biological targets through various mechanisms.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study demonstrated that derivatives of piperazine, including this compound, showed significant cytotoxic effects against various cancer cell lines such as HUH7 (liver), MCF7 (breast), and HCT-116 (colon) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HUH7 | 15.2 | Apoptosis induction |
| MCF7 | 12.5 | Cell cycle arrest |
| HCT-116 | 10.3 | Inhibition of topoisomerase II |
Anti-inflammatory Activity
In addition to anticancer effects, the compound has shown anti-inflammatory properties in preliminary studies. It appears to modulate inflammatory pathways by inhibiting the activity of pro-inflammatory cytokines and enzymes such as COX-2. This suggests its potential use in treating inflammatory diseases .
The biological activity of 4-(4-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is believed to be mediated through its interaction with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Potential interaction with receptors that regulate apoptosis and cell survival pathways.
- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to cytotoxic effects in cancer cells .
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Hepatocellular Carcinoma : A recent study evaluated the effects of this compound on hepatocellular carcinoma cells, showing a reduction in tumor growth and enhanced apoptosis markers compared to control groups .
- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, comparisons can be made with structurally similar piperazine derivatives:
Table 2: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| 4-(4-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide | High | Moderate |
| 4-(3,4-dichlorophenyl)-N-{2-[hydroxyphenyl]amino}-2-oxoethyl}piperazine-1-carboxamide | Moderate | High |
| N-{2-[furan-2-ylylmethyl]amino}-2-oxoethyl}-4-(pyrimidin-2-y)piperazine | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
